Ethenyl propanoate;1-ethenylpyrrolidin-2-one
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Overview
Description
Ethenyl propanoate;1-ethenylpyrrolidin-2-one is a chemical compound that combines the properties of ethenyl propanoate and 1-ethenylpyrrolidin-2-one. Ethenyl propanoate is an ester formed from propanoic acid and ethenyl alcohol, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone with an ethenyl group attached to the nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves the reaction of propanoic acid with ethenyl alcohol to form ethenyl propanoate. This esterification reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
For the synthesis of 1-ethenylpyrrolidin-2-one, 2-pyrrolidinone is reacted with acetylene in the presence of a base catalyst. This vinylation reaction introduces the ethenyl group to the nitrogen atom of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenyl propanoate;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
Ethenyl propanoate;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the formulation of controlled-release drugs.
Industry: The compound is used in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo polymerization reactions, forming long chains that can interact with various biological molecules. In drug delivery systems, the compound can encapsulate active ingredients and release them in a controlled manner .
Comparison with Similar Compounds
Ethenyl propanoate;1-ethenylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-Vinylpyrrolidone: Similar in structure but lacks the propanoate group, making it less versatile in certain applications.
Polyvinylpyrrolidone: A polymer of N-vinylpyrrolidone, used extensively in pharmaceuticals and cosmetics.
Ethenyl acetate: An ester similar to ethenyl propanoate but with different chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various applications.
Properties
CAS No. |
26124-21-0 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethenyl propanoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C5H8O2/c1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h2H,1,3-5H2;4H,2-3H2,1H3 |
InChI Key |
BKEJFAMOTASDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC=C.C=CN1CCCC1=O |
Related CAS |
26124-21-0 |
Origin of Product |
United States |
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